ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C17H19ClO5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at a temperature of around 50°C .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant properties.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes
Mechanism of Action
The mechanism of action of ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
- Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 3-position and the chloro group at the 6-position of the chromen ring differentiates it from other coumarin derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .
Properties
Molecular Formula |
C17H19ClO5 |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C17H19ClO5/c1-4-6-11-10(3)12-7-13(18)15(8-14(12)23-17(11)20)22-9-16(19)21-5-2/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
OVOIJDBBDPVYPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C |
Origin of Product |
United States |
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